N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide

Description

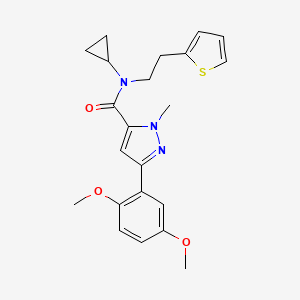

This compound features a pyrazole core substituted at position 1 with a methyl group, at position 3 with a 2,5-dimethoxyphenyl group, and at position 5 with a carboxamide moiety. The carboxamide nitrogen is further substituted with a cyclopropyl group and a 2-(thiophen-2-yl)ethyl chain. The 2,5-dimethoxyphenyl group contributes electron-donating effects, while the thiophene moiety enhances lipophilicity.

Propriétés

IUPAC Name |

N-cyclopropyl-5-(2,5-dimethoxyphenyl)-2-methyl-N-(2-thiophen-2-ylethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-24-20(14-19(23-24)18-13-16(27-2)8-9-21(18)28-3)22(26)25(15-6-7-15)11-10-17-5-4-12-29-17/h4-5,8-9,12-15H,6-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAHTLPXYFEBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N(CCC3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Antiinflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For example, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. A related compound exhibited effective inhibition against E. coli and S. aureus, suggesting that the presence of specific moieties in the structure enhances antimicrobial efficacy .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. For instance, compounds with similar structural features have been evaluated against cancer cell lines such as MCF-7 and U-937. These studies revealed that certain derivatives induce apoptosis in a dose-dependent manner and exhibit cytotoxic effects with IC50 values in the micromolar range . The specific mechanism often involves the modulation of apoptosis-related pathways and inhibition of cell proliferation.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Some pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory processes and cancer progression.

- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways associated with cell survival and apoptosis, particularly involving MAPK and NF-kB pathways.

- Interaction with Receptors : The compound might interact with specific receptors in immune and cancer cells, modulating their response to stimuli.

Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects. The results indicated that compounds similar to this compound showed significant inhibition of TNF-α and IL-6 production in vitro, supporting their potential use in treating inflammatory diseases .

Study 2: Anticancer Activity

In another study focused on anticancer activity, researchers tested a range of pyrazole derivatives against various cancer cell lines. The results highlighted that specific modifications in the pyrazole structure could enhance cytotoxicity against MCF-7 cells, with some compounds achieving IC50 values lower than those observed for conventional chemotherapeutics .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Structural and Physicochemical Comparison of Pyrazole Carboxamides

Q & A

What are the optimal synthetic pathways for synthesizing N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide?

Level: Basic

Methodological Answer:

The synthesis involves multi-step organic reactions, starting with the preparation of pyrazole and thiophene intermediates. Key steps include:

- Intermediate Preparation: Cyclopropylamine and thiophene-2-carboxylic acid derivatives are used to form the pyrazole core via cyclocondensation .

- Coupling Reactions: The intermediates are coupled under reflux conditions in solvents like dimethylformamide (DMF) or toluene, often with catalysts (e.g., Pd-based) to enhance yield .

- Purification: Column chromatography or recrystallization is employed to isolate the final product, monitored by thin-layer chromatography (TLC) .

Critical Parameters: Temperature control (80–120°C), solvent polarity, and reaction time (12–24 hrs) significantly impact yield and purity .

How is the compound characterized to confirm its structural integrity?

Level: Basic

Methodological Answer:

Standard characterization techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and cyclopropane integration .

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., C₂₀H₁₈N₄O₃S) .

- Infrared Spectroscopy (IR): Identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .

What biological assays are recommended to evaluate its potential anticancer activity?

Level: Advanced

Methodological Answer:

- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with structurally similar thiophene-pyrazole derivatives showing IC₅₀ ranges of 5–50 µM .

- Apoptosis Induction: Flow cytometry with Annexin V/PI staining to assess programmed cell death .

- Target Identification: Molecular docking against kinases (e.g., EGFR) using software like AutoDock Vina, validated by enzymatic inhibition assays .

How can reaction conditions be optimized to improve yield and purity?

Level: Advanced

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, acetonitrile) vs. non-polar (toluene) to balance reactivity and solubility .

- Catalyst Optimization: Evaluate Pd(OAc)₂ vs. CuI for coupling efficiency; Pd often provides higher yields (~70–85%) .

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hrs vs. 24 hrs) while maintaining purity .

How to resolve contradictions in reported biological activity data?

Level: Advanced

Methodological Answer:

- Orthogonal Assays: Cross-validate cytotoxicity results with ATP-based viability assays (e.g., CellTiter-Glo) .

- Purity Verification: Re-test compounds with ≥95% purity (HPLC-validated) to exclude impurities as confounding factors .

- Statistical Analysis: Apply ANOVA to compare datasets from independent studies, addressing variability in cell lines or protocols .

What computational methods predict its pharmacokinetic properties?

Level: Advanced

Methodological Answer:

- ADME Prediction: Use SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration .

- Metabolic Stability: Simulate cytochrome P450 interactions with Schrödinger’s MetaSite, guiding structural modifications (e.g., methyl groups to reduce metabolism) .

How to address solubility challenges in biological assays?

Level: Advanced

Methodological Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) with PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt Formation: Synthesize hydrochloride salts via acid-base reactions to improve dissolution .

What strategies improve metabolic stability for in vivo studies?

Level: Advanced

Methodological Answer:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidative metabolism .

- Prodrug Design: Mask the carboxamide as an ester, hydrolyzed in vivo to the active form .

How to assess potential off-target effects in kinase inhibition studies?

Level: Advanced

Methodological Answer:

- Kinase Profiling: Use Eurofins’ SelectScreen® panel to test inhibition across 100+ kinases at 1 µM .

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells .

What are the ethical considerations for in vivo toxicity testing?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.